(1R,3R,4S)-4-azido-3-hydroxycyclohexane-1-carboxamide
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Overview
Description
(1R,3R,4S)-4-azido-3-hydroxycyclohexane-1-carboxamide is a chiral compound with a unique structure that includes an azido group, a hydroxy group, and a carboxamide group on a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R,4S)-4-azido-3-hydroxycyclohexane-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the stereoselective reduction of a suitable precursor, followed by azidation and subsequent functional group transformations. For example, the reduction of a ketone precursor using a chiral catalyst can yield the desired stereochemistry, followed by azidation using sodium azide under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The choice of solvents, reagents, and catalysts is crucial to ensure high yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
(1R,3R,4S)-4-azido-3-hydroxycyclohexane-1-carboxamide undergoes various chemical reactions, including:
Substitution: The azido group can participate in nucleophilic substitution reactions, forming triazoles via click chemistry with alkynes.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium azide, copper(I) catalyst for click chemistry.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Triazoles.
Scientific Research Applications
(1R,3R,4S)-4-azido-3-hydroxycyclohexane-1-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of (1R,3R,4S)-4-azido-3-hydroxycyclohexane-1-carboxamide involves its ability to undergo bioorthogonal reactions, such as click chemistry, which allows it to selectively label biomolecules in complex biological environments. The azido group is particularly reactive towards alkynes, forming stable triazole linkages . This property makes it valuable for studying molecular interactions and pathways in biological systems.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R,3R,4S,5R)-4-(Benzylamino)-5-(methylthio)cyclopentane-1,2,3-triol .
- (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol .
Uniqueness
(1R,3R,4S)-4-azido-3-hydroxycyclohexane-1-carboxamide is unique due to its specific stereochemistry and the presence of both an azido and hydroxy group on the cyclohexane ring. This combination of functional groups allows for diverse chemical reactivity and applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(1R,3R,4S)-4-azido-3-hydroxycyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c8-7(13)4-1-2-5(10-11-9)6(12)3-4/h4-6,12H,1-3H2,(H2,8,13)/t4-,5+,6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYNLSVBPMUQTJ-NGJCXOISSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CC1C(=O)N)O)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H](C[C@@H]1C(=O)N)O)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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